![molecular formula C23H38N4O3S B10817090 Ethyl 5,5,7,7-tetramethyl-2-(2-(methyl(1-methylpiperidin-4-yl)amino)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10817090.png)
Ethyl 5,5,7,7-tetramethyl-2-(2-(methyl(1-methylpiperidin-4-yl)amino)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WAY-621306は、化学式C23H38N4O3S、分子量450.64 g/molの有機化合物です . この化合物は、抗炎症および免疫調節特性で知られています . WAY-621306は、選択的なホスホジエステラーゼ阻害剤であり、さまざまな治療用途に有望な候補となっています。
2. 製法
合成経路と反応条件: WAY-621306の合成は、チエノ[2,3-c]ピリジン-3-カルボン酸の調製から始まる、複数の段階を含みます。 この中間体は、エステル化、アミド化、アセチル化を含む一連の反応にかけられて、最終生成物が得られます .
工業生産方法: WAY-621306の工業生産は、一般的に、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を行います。 このプロセスには、再結晶やクロマトグラフィーなどの厳密な精製工程が含まれており、目的の化合物を純粋な形で得ることができます .
3. 化学反応の分析
反応の種類: WAY-621306は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化物を形成することができます。
還元: 還元反応は、WAY-621306をその還元形に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、一方、置換反応はさまざまな置換誘導体を生成する可能性があります .
4. 科学研究への応用
WAY-621306は、次のような幅広い科学研究への応用を持っています。
化学: 有機合成における試薬として、および分析化学における基準化合物として使用されます。
生物学: 生物学的経路や細胞過程の調節における役割について調査されています。
医学: 炎症性疾患や自己免疫疾患の治療における潜在的な治療効果について研究されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of WAY-621306 involves multiple steps, starting with the preparation of thieno[2,3-c]pyridine-3-carboxylic acid. This intermediate is then subjected to a series of reactions, including esterification, amidation, and acetylation, to yield the final product .
Industrial Production Methods: Industrial production of WAY-621306 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions: WAY-621306 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert WAY-621306 into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
WAY-621306 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
作用機序
WAY-621306は、細胞シグナル伝達経路において重要な役割を果たすホスホジエステラーゼ酵素を選択的に阻害することにより、その効果を発揮します。 これらの酵素を阻害することにより、この化合物は、サイクリックアデノシンモノホスファート (cAMP) とサイクリックグアノシンモノホスファート (cGMP) のレベルを調節し、抗炎症および免疫調節効果をもたらします . 分子標的は、さまざまなホスホジエステラーゼアイソフォームを含み、関連する経路は、炎症と免疫応答の調節です .
類似化合物:
WAY-100635: 選択的なセロトニン受容体拮抗薬です。
WAY-120491: 類似の特性を持つホスホジエステラーゼ阻害剤です。
WAY-123456: 抗炎症効果を持つ別の化合物です.
独自性: WAY-621306は、特定のホスホジエステラーゼアイソフォームに対する特異的な選択性のために、著しい副作用なしに免疫応答を調節する上で特に効果的です。 そのユニークな化学構造も、その独特の薬理学的プロファイルに貢献しています .
類似化合物との比較
WAY-100635: A selective serotonin receptor antagonist.
WAY-120491: A phosphodiesterase inhibitor with similar properties.
WAY-123456: Another compound with anti-inflammatory effects.
Uniqueness: WAY-621306 stands out due to its specific selectivity for certain phosphodiesterase isoforms, which makes it particularly effective in modulating immune responses without significant side effects. Its unique chemical structure also contributes to its distinct pharmacological profile .
特性
分子式 |
C23H38N4O3S |
|---|---|
分子量 |
450.6 g/mol |
IUPAC名 |
ethyl 5,5,7,7-tetramethyl-2-[[2-[methyl-(1-methylpiperidin-4-yl)amino]acetyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C23H38N4O3S/c1-8-30-21(29)18-16-13-22(2,3)25-23(4,5)19(16)31-20(18)24-17(28)14-27(7)15-9-11-26(6)12-10-15/h15,25H,8-14H2,1-7H3,(H,24,28) |
InChIキー |
DYRPKMBDBFXFII-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)CN(C)C3CCN(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10817017.png)
![1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B10817032.png)
![8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one](/img/structure/B10817034.png)
![5-Ethyl-2-((2-hydroxyethyl)amino)-5-methyl-3-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B10817039.png)
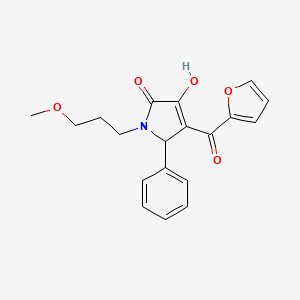
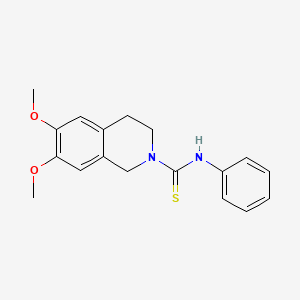
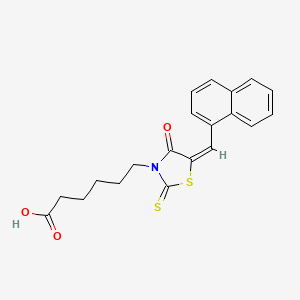
![1-Benzyl-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B10817068.png)
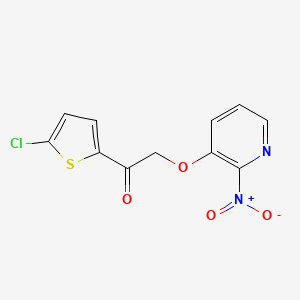
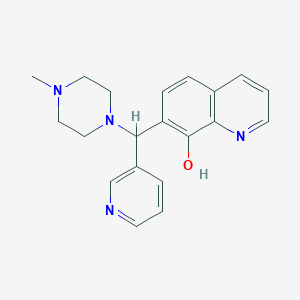
![6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione](/img/structure/B10817082.png)
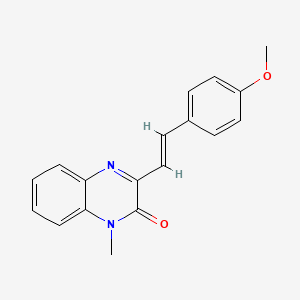
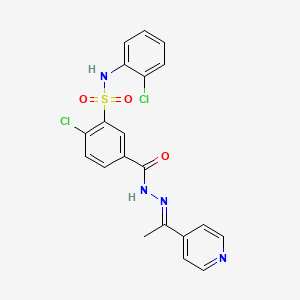
![1-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-morpholin-4-ylethanone](/img/structure/B10817107.png)
